molecular formula C13H13NO3 B14133404 1-(5,6-Dimethoxyquinolin-8-yl)ethanone

1-(5,6-Dimethoxyquinolin-8-yl)ethanone

Cat. No.: B14133404
M. Wt: 231.25 g/mol
InChI Key: IEHAPYMPTVCHIC-UHFFFAOYSA-N
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Description

1-(5,6-Dimethoxyquinolin-8-yl)ethanone is a quinoline derivative characterized by a methoxy-substituted quinoline core and an acetyl (ethanone) group at position 6. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for diverse electronic and steric modifications.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

1-(5,6-dimethoxyquinolin-8-yl)ethanone

InChI

InChI=1S/C13H13NO3/c1-8(15)10-7-11(16-2)13(17-3)9-5-4-6-14-12(9)10/h4-7H,1-3H3

InChI Key

IEHAPYMPTVCHIC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C2=C1N=CC=C2)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5,6-Dimethoxyquinolin-8-yl)ethanone involves several steps, typically starting with the quinoline ring formation followed by the introduction of methoxy groups and the ethanone group. Specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5,6-Dimethoxyquinolin-8-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(5,6-Dimethoxyquinolin-8-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethoxyquinolin-8-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to interfere with bacterial DNA synthesis. In cancer research, it may exert effects by inducing apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues in the Quinoline/Isoquinoline Family

Substitution Patterns and Electronic Effects

  • 1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6g): This isoquinoline derivative shares methoxy groups and an ethanone moiety but differs in the heterocyclic core (isoquinoline vs. quinoline) and the presence of a phenyl group.
  • 1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone (1): Isolated from Thalictrum glandulosis, this compound features a prenyl group at position 7 and a methoxy at position 4. The prenyl substituent introduces steric bulk and hydrophobicity, which may enhance membrane permeability in biological systems .
  • 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone: Bromine atoms at positions 6 and 8 increase molecular weight (387.06 g/mol) and polarizability, likely affecting UV-Vis absorption and crystallinity. The methyl group at position 2 further modifies steric hindrance .

Table 1: Structural Comparison of Key Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
1-(5,6-Dimethoxyquinolin-8-yl)ethanone Quinoline 5,6-di-OCH₃, 8-COCH₃ ~263 (estimated) Aromatic, planar, moderate lipophilicity
6g Isoquinoline 6,7-di-OCH₃, 2-COCH₃, 1-Ph 323.36 Reduced aromaticity, phenyl addition
1 Isoquinoline 6-OCH₃, 7-prenyl, 1-COCH₃ 299.35 Prenyl enhances hydrophobicity
6,8-Dibromo derivative Quinoline 6,8-Br, 2-CH₃, 3-COCH₃ 387.06 High polarizability, bromine effects
Physicochemical Properties
  • Solubility: Methoxy groups generally improve water solubility compared to alkyl or halogen substituents. For example, 1-(7-Hydroxy-5-methoxy-2,2-dimethylchromen-8-yl)ethanone (C₁₄H₁₆O₄) has moderate polarity due to hydroxyl and methoxy groups .
  • Spectroscopic Data: NMR shifts for ethanone protons in similar compounds (e.g., δ 2.6–2.8 ppm for acetyl CH₃) are consistent across derivatives, aiding structural elucidation .

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